molecular formula C11H15N3 B12970312 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

Cat. No.: B12970312
M. Wt: 189.26 g/mol
InChI Key: NFVAKEXCZAVGKW-UHFFFAOYSA-N
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Description

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] is a spirocyclic compound characterized by a piperidine ring fused to a partially saturated pyrrolo[2,3-b]pyridine scaffold. Its molecular formula is C${12}$H${15}$N$_3$ (monoisotopic mass: 201.1266 g/mol) . The spiro architecture introduces conformational rigidity, which enhances selectivity in biological interactions, particularly in kinase inhibition . Derivatives such as tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS: 857730-07-5) are key intermediates in drug discovery, with applications in oncology and neurology .

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11/h1-2,5,12H,3-4,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAKEXCZAVGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spirocyclic Core

  • The spirocyclic core is constructed starting from a piperidine derivative and a pyrrolo[2,3-b]pyridine moiety.
  • A common approach involves the use of tert-butyl 5'-bromo-2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate as a versatile intermediate.
  • This intermediate is synthesized through multi-step reactions involving protection, cyclization, and oxidation steps to establish the spiro-fused ring system.

Functionalization via Suzuki Coupling

  • The brominated spiro intermediate undergoes Suzuki-Miyaura cross-coupling with various arylboronic acids to introduce diverse aryl groups at the 5' position.
  • Typical reaction conditions include the use of palladium catalysts such as PdCl2(PPh3)2, bases like triethylamine, and solvents such as DMF.
  • Microwave irradiation at elevated temperatures (around 100 °C) for about 1 hour is often employed to enhance reaction efficiency.

Purification and Characterization

  • The crude products are purified by column chromatography using silica gel and solvent gradients (e.g., ethyl acetate/hexane mixtures).
  • Characterization is performed using melting point determination, FT-IR spectroscopy, 1H and 13C NMR spectroscopy, and LC-MS to confirm molecular weight and purity.

Representative Data Table of Synthesized Derivatives

Compound No. Arylboronic Acid Used Yield (%) Melting Point (°C) Physical State Key Spectroscopic Data (FT-IR vmax cm⁻¹) LC-MS (m/z) (M+H)+
1 4-Methoxyphenyl 50 232-238 Pale brown solid 3777, 3473, 2842, 1722, 1591 296.3
2 3,4-Difluorophenyl 65 253-255 White solid 3447, 3022, 2812, 1711, 1610 296.3
3 3-Cyanophenyl Not specified Not specified Not specified Not specified 305.3
4 4-Hydroxyphenyl 35 318-321 Brown solid 3447, 3022, 2812, 1711 296.3
6 3,4-Dimethoxyphenyl 75 272-275 White solid 3117, 2993, 2851, 1673, 1615 312.0

Data adapted from synthesis studies of spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] derivatives

Detailed Research Findings

  • The Suzuki coupling reactions proceed efficiently with a variety of arylboronic acids, allowing for structural diversity in the spirocyclic scaffold.
  • Yields vary depending on the electronic nature of the aryl substituent, with electron-donating groups like methoxy providing moderate to good yields (50-75%), while hydroxy-substituted derivatives show lower yields (~35%).
  • The reaction conditions are optimized to minimize side reactions and maximize purity, with microwave-assisted heating proving beneficial for reaction speed and yield.
  • Spectroscopic data confirm the successful formation of the spirocyclic structure and the presence of the introduced aryl groups.
  • The tert-butyl protecting group on the carboxylate is stable under the reaction conditions and can be removed in subsequent steps if needed for further functionalization.

Summary of Preparation Methodology

Step Description Conditions/Notes
1. Intermediate Synthesis Preparation of tert-butyl 5'-bromo-2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate Multi-step synthesis involving protection and cyclization
2. Suzuki Coupling Coupling of brominated intermediate with arylboronic acids PdCl2(PPh3)2 catalyst, triethylamine base, DMF solvent, microwave irradiation at 100 °C for 1 h
3. Purification Column chromatography on silica gel Solvent gradient (ethyl acetate/hexane)
4. Characterization Melting point, FT-IR, NMR, LC-MS Confirms structure and purity

Additional Notes

  • Alternative synthetic routes may involve different protecting groups or cyclization strategies, but the tert-butyl protected intermediate route is well-documented and widely used.
  • The synthetic methodology is adaptable for scale-up, as demonstrated in related spirocyclic compound syntheses.
  • The choice of arylboronic acid allows for tuning of biological activity, making this synthetic approach valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrolo[2,3-b]pyridine moiety facilitates electrophilic attack at electron-rich positions. Studies demonstrate preferential reactivity at the 3-position of the fused pyrrole ring :

Reaction TypeConditionsProductYieldReference
BrominationBr₂ in CH₃COOH3-Bromo derivative75%
NitrationHNO₃/H₂SO₄3-Nitro derivative68%
IodinationI₂/KI3-Iodo derivative82%

Substituents on the piperidine ring modulate reactivity through steric and electronic effects. Electron-withdrawing groups reduce reaction rates, while bulky tert-butyl carboxylate protections () hinder access to reactive sites.

Nucleophilic Reactions

The secondary amine in the piperidine ring undergoes characteristic nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride in DCM to form N-acetyl derivatives .

  • Alkylation : Treatment with methyl iodide in THF yields N-methylated products.

  • Mannich Reactions : Forms 3-aminomethyl derivatives using formaldehyde and secondary amines .

Key observation : Spirocyclic strain increases susceptibility to ring-opening under strong nucleophilic conditions (e.g., LiAlH₄ reduction).

Cross-Coupling Reactions

The 5'-position shows exceptional reactivity in palladium-catalyzed couplings:

ReactionConditionsProductApplicationReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/EtOH5'-Aryl substituted derivativesKinase inhibitor synthesis
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl piperidine analogsBioactive compound development

For example, coupling with 3,4-methylenedioxyphenylboronic acid produces 5'-(benzo[d] dioxol-5-yl) analogs showing potent ITK/BTK inhibition (IC₅₀ = 42 nM) .

Multicomponent Reactions

The spiro system participates in complex cycloadditions:

  • Spiroannulation : With arylidenemalononitriles, forms 2:1 diadducts containing fused pyranopyridine systems .

Redox Reactivity

  • Oxidation : Piperidine nitrogen resists oxidation, but the pyrrole ring undergoes dehydrogenation to aromatic pyrido[2,3-b]pyrrole derivatives under DDQ.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring, generating decahydrospiro compounds.

Acid/Base-Mediated Transformations

  • Deprotection : tert-Butoxycarbonyl (Boc) groups cleave with TFA to yield free amines for downstream functionalization.

  • Ring Expansion : Heating with HCl/EtOH induces piperidine ring expansion to azepane derivatives.

This reactivity profile enables precise structural modifications for drug discovery, particularly in kinase inhibitor development . Future research should explore photochemical reactions and asymmetric catalysis to access enantiomerically pure variants.

Scientific Research Applications

1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and exerting its biological effects.

Comparison with Similar Compounds

Pexidartinib

  • Structure: Non-spiro pyrrolo[2,3-b]pyridine core.
  • Activity: Targets VEGFR, PDGFRα/β, and Kit kinases. Used for tenosynovial giant cell tumors .

Ceralasertib

  • Structure : Pyrrolo[2,3-b]pyridine fused to a pyrimidine ring.
  • Activity : ATR kinase inhibitor in Phase II trials for cancer therapy (NCT04417062) .
  • Key Difference : The fused pyrimidine enhances DNA damage response inhibition, a mechanism distinct from the spiro compound’s kinase modulation .

Aminoindazole-Pyrrolo[2,3-b]pyridine (AIPP)

  • Structure: Combines aminoindazole and pyrrolo[2,3-b]pyridine moieties.
  • Activity : Dual IKKα/IKKβ inhibitor with sub-micromolar potency .
  • Key Difference: The aminoindazole group introduces hydrogen-bonding interactions absent in the spiro derivative, improving isoform selectivity .

Spirocyclic Analogues

Spiro[piperidine-4,4'-quinolin]-2'(3'H)-one

  • Structure: Piperidine fused to a quinoline ring.
  • Activity : Antibacterial and kinase inhibitory properties .
  • Key Difference: The quinoline scaffold broadens antimicrobial activity but reduces kinase specificity compared to pyrrolo[2,3-b]pyridine-based spiro compounds .

Spiro[piperidine-4,7'-thieno[2,3-c]pyran]

  • Structure: Piperidine-thienopyran spiro system.
  • Activity : Explored for antiviral and antiproliferative effects .
  • Key Difference: The thienopyran ring alters electron distribution, leading to divergent pharmacokinetic profiles .

Pharmacological and Structural Data

Table 1. Comparative Analysis of Key Compounds

Compound Target Kinases IC${50}$/K$d$ Structural Feature Reference
1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] AAK1 53 nM (K$_d$) Spirocyclic piperidine
Pexidartinib VEGFR, PDGFRα/β, Kit 10–100 nM Non-spiro pyrrolopyridine
Ceralasertib ATR <100 nM Fused pyrimidine
AIPP (SU909) IKKα/IKKβ ~500 nM Aminoindazole hybrid

Research Findings and Implications

  • Kinase Selectivity: The spiro[piperidine-pyrrolopyridine] scaffold demonstrates superior AAK1 inhibition (K$_d$ = 53 nM) compared to non-spiro derivatives, attributed to its rigid conformation .
  • QSAR Insights : Substituents at the 3- and 5-positions of pyrrolo[2,3-b]pyridine significantly modulate BTK inhibition, with electron-withdrawing groups (e.g., CF$_3$) enhancing potency .
  • Synthetic Accessibility : Spiro compounds like tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate are synthesized in high yields (>85%) via Suzuki-Miyaura coupling and hydrogenation .

Biological Activity

1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C11_{11}H15_{15}N3_3
  • Molecular Weight : 189.26 g/mol
  • CAS Number : 1593925-53-1

The biological activity of 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] is largely attributed to its interaction with various cellular targets. Research indicates that compounds in this class may influence several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE), which are crucial in neurotransmitter metabolism and signaling pathways.
  • Cell Proliferation : Studies have demonstrated that derivatives can affect cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
MAO InhibitionIC50_{50} ~ 1 μM (selective for MAO A)
Cholinesterase InhibitionModerate inhibition (IC50_{50} values around 7-8 μM)
Cancer Cell ProliferationSignificant inhibition in MDA-MB-231 cells
Cell MigrationImpaired migration in concentration-dependent manner

Case Studies

  • Probing Binding and Cellular Activity :
    A study evaluated a series of pyrrolidinone and piperidinone compounds, including derivatives related to 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]. The findings indicated that certain derivatives inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1), highlighting their potential as anti-cancer agents. The mechanism involved the inhibition of gelatinase activity (MMP-9) and disruption of signaling pathways such as ERK phosphorylation and NF-κB signaling .
  • Enzyme Inhibition Studies :
    Another investigation focused on the inhibitory effects of similar compounds on human isoforms of MAO and cholinesterases. The results showed that specific derivatives exhibited strong selectivity towards MAO A over MAO B, indicating a promising therapeutic profile for neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] and its derivatives?

The synthesis often involves multi-step protocols, including halogenation, azide coupling, and spirocyclization. For example, halogenated intermediates (e.g., 3-iodo-4-azido derivatives) are synthesized using NaN₃ under acidic conditions at 110°C, followed by purification via column chromatography . Spirocyclic frameworks are constructed using reagents like DIBAL for reduction or Pd-catalyzed cross-couplings (e.g., Suzuki reactions with boronic acids) . Key steps may require temperature control (e.g., 0°C to room temperature for NaH/MeI alkylation) and inert atmospheres .

Q. How is the compound characterized structurally, and what analytical methods are critical?

Structural confirmation relies on ¹H/¹⁹F NMR , HRMS , and X-ray crystallography (if crystals are obtainable). For example, ¹H NMR chemical shifts (e.g., δ 4.72–4.93 ppm for ribofuranosyl protons) and coupling constants (J = 5.4 Hz) validate stereochemistry . HRMS data (e.g., [M+H]+ calculated vs. observed) ensure molecular integrity . Polarizability (22.5±0.5 ×10⁻²⁴ cm³) and density (1.3±0.1 g/cm³) are measured for physicochemical profiling .

Q. What storage conditions optimize stability for long-term research use?

The compound is stable at -20°C for 1–2 years in anhydrous, light-protected containers. Short-term storage (1–2 weeks) at -4°C is acceptable. Degradation risks include hydrolysis under humid conditions or exposure to strong acids/bases .

Advanced Research Questions

Q. How do substituent modifications impact biological activity in kinase inhibition?

Substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core critically influence kinase selectivity. For instance:

  • Nitro or amino groups enhance binding to ATP pockets in kinases like FAK or BTK .
  • Halogenation (e.g., Cl, F) improves metabolic stability and target engagement, as seen in V600EB-RAF inhibitors .
  • Spirocyclic motifs (e.g., cyclopentane/piperidine) optimize conformational rigidity, boosting potency against HPK1 or FAK .

SAR studies using IC₅₀ values (e.g., <10 nM for BTK inhibitors) guide optimization . Computational docking and SPR screening further validate binding modes .

Q. What in vivo models are used to evaluate efficacy, and how is metabolic stability assessed?

  • Acute Chagas disease models : Pyrrolo[2,3-b]pyridine nucleosides are tested in mice for anti-Trypanosoma cruzi activity, monitoring parasitemia reduction and survival rates .
  • Pharmacokinetics : Microsomal stability assays (e.g., human/rat liver microsomes) assess CYP450-mediated metabolism. Compounds with >60% remaining after 1 hour are prioritized .
  • Selectivity profiling : Off-target effects are minimized via kinome-wide screening (e.g., >100 kinases tested) .

Q. How does the compound induce conformational changes in kinase targets (e.g., FAK, HPK1)?

The spirocyclic scaffold stabilizes rare DFG-loop conformations in kinases. For FAK, X-ray structures reveal that substituted pyrrolo[2,3-b]pyridines force the DFG motif into a helical arrangement, blocking ATP binding . In HPK1, hydroxylated spiro derivatives (e.g., tert-butyl carboxylates) interact with catalytic lysines, disrupting autophosphorylation .

Q. What strategies address synthetic challenges in functionalizing the pyrrolo[2,3-b]pyridine core?

  • Regioselective halogenation : Selectfluor® enables fluorination at the 3-position under anhydrous CH₃CN/EtOH at 70°C .
  • Nucleoside coupling : Ribofuranosyl derivatives are synthesized via Vorbrüggen glycosylation, using TMSOTf as a catalyst .
  • Spirocyclization : DIBAL-mediated reductions or Grignard additions (e.g., PhMgBr) construct spiro rings with high enantiomeric purity .

Methodological Challenges and Contradictions

Q. How are contradictory data on kinase selectivity resolved?

Discrepancies arise from assay conditions (e.g., ATP concentrations) or cell lines. Solutions include:

  • Unified assay protocols : Use recombinant kinases at consistent ATP levels (e.g., 1 mM).
  • Structural validation : Co-crystallization to confirm binding poses across isoforms .
  • Proteome-wide profiling : CETSA (Cellular Thermal Shift Assay) identifies off-target engagement in cellular contexts .

Q. What analytical pitfalls occur in characterizing spirocyclic derivatives?

  • Dynamic NMR effects : Spiro systems may exhibit fluxionality, misleading NOE/ROESY interpretations. Low-temperature (e.g., -40°C) NMR suppresses exchange .
  • MS/MS fragmentation : Spiro cleavage during ionization complicates HRMS. Soft ionization (e.g., ESI) and isotopic labeling clarify fragmentation pathways .

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